molecular formula C11H7Br3N2 B5467269 5-phenyl-3-(tribromomethyl)pyridazine

5-phenyl-3-(tribromomethyl)pyridazine

Cat. No.: B5467269
M. Wt: 406.90 g/mol
InChI Key: BWPSXMWXXVLXIE-UHFFFAOYSA-N
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Description

5-phenyl-3-(tribromomethyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a phenyl group at the 5-position and a tribromomethyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-3-(tribromomethyl)pyridazine typically involves the bromination of 5-phenyl-3-methylpyridazine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction conditions usually require refluxing the mixture for several hours to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient stirring and temperature control to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-3-(tribromomethyl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of azido, thiocyanato, or amino derivatives.

    Oxidation Reactions: Formation of pyridazine N-oxides.

    Reduction Reactions: Formation of dihydropyridazines.

Scientific Research Applications

5-phenyl-3-(tribromomethyl)pyridazine has been explored for various scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: Used as a probe to study enzyme inhibition and receptor binding.

    Material Science:

Mechanism of Action

The mechanism of action of 5-phenyl-3-(tribromomethyl)pyridazine involves its interaction with specific molecular targets such as enzymes and receptors. The tribromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation. The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-phenyl-3-(dibromomethyl)pyridazine
  • 5-phenyl-3-(bromomethyl)pyridazine
  • 5-phenyl-3-(chloromethyl)pyridazine

Uniqueness

5-phenyl-3-(tribromomethyl)pyridazine is unique due to the presence of the tribromomethyl group, which imparts distinct reactivity and biological activity compared to its analogs. The tribromomethyl group is more reactive towards nucleophiles, making it a valuable intermediate in the synthesis of various derivatives .

Properties

IUPAC Name

5-phenyl-3-(tribromomethyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Br3N2/c12-11(13,14)10-6-9(7-15-16-10)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPSXMWXXVLXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN=C2)C(Br)(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Br3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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